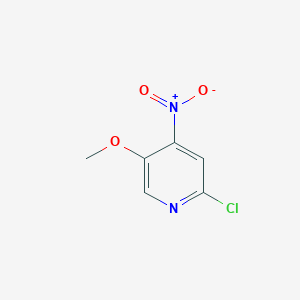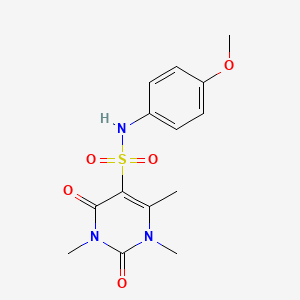![molecular formula C24H16ClFN2O2S B2606169 3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-82-1](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN2O2S and its molecular weight is 450.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of this chemical structure in generating a wide range of potential therapeutic agents. For instance, studies have focused on synthesizing substituted thienopyrimidines and evaluating their antibacterial properties, highlighting the compound's role as a precursor in the development of novel antibacterial agents (More et al., 2013).
Biological Activities
- Research into substituted thienopyrimidines, which includes the core structure of the compound , has shown potential antibacterial properties. These findings suggest the compound's relevance in developing new antibiotics or antibacterial agents, providing a foundation for further exploration into its efficacy against various bacterial strains (More et al., 2013).
Potential Therapeutic Applications
- The structure of this compound serves as a key intermediate in the synthesis of various biologically active molecules. The research indicates its utility in generating compounds with potential therapeutic applications, such as antibacterial agents. This highlights the importance of such chemical structures in medicinal chemistry and drug development processes (More et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-chloro-4-fluorophenyl and 2-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzothiophene", "ethyl acetoacetate", "chloroacetyl chloride", "4-fluoroaniline", "2-methylbenzylamine", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "triethylamine", "potassium carbonate", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-3-formylbenzothiophene by reacting 2-aminobenzothiophene with chloroacetyl chloride in the presence of triethylamine and phosphorus oxychloride.", "Step 2: Synthesis of 2-(2-methylbenzyl)-3-formylbenzothiophene by reacting 2-chloro-3-formylbenzothiophene with 2-methylbenzylamine in the presence of sodium hydride.", "Step 3: Synthesis of 2-(2-methylbenzyl)-3-hydroxybenzothiophene by reducing 2-(2-methylbenzyl)-3-formylbenzothiophene with palladium on carbon and hydrogen gas.", "Step 4: Synthesis of 2-(2-methylbenzyl)-3-oxo-3,4-dihydrobenzothiophene by reacting 2-(2-methylbenzyl)-3-hydroxybenzothiophene with acetic anhydride.", "Step 5: Synthesis of 3-(3-chloro-4-fluorophenyl)-2-(2-methylbenzyl)-1,3-dihydrobenzothieno[3,2-d]pyrimidin-4-one by reacting 2-(2-methylbenzyl)-3-oxo-3,4-dihydrobenzothiophene with 4-fluoroaniline and ethyl acetoacetate in the presence of potassium carbonate." ] } | |
Numéro CAS |
893787-82-1 |
Formule moléculaire |
C24H16ClFN2O2S |
Poids moléculaire |
450.91 |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c1-14-6-2-3-7-15(14)13-27-21-17-8-4-5-9-20(17)31-22(21)23(29)28(24(27)30)16-10-11-19(26)18(25)12-16/h2-12H,13H2,1H3 |
Clé InChI |
GUHZULJGIXPBOV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2606087.png)
![N-(2-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2606088.png)
![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)
![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)



![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)
![(5-Methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2606104.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2606106.png)


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-{(E)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2606109.png)